molecular formula C16H23N3O4 B1409383 6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate CAS No. 1407180-76-0

6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate

Cat. No. B1409383
CAS RN: 1407180-76-0
M. Wt: 321.37 g/mol
InChI Key: GIEBXCMDAUWEBC-UHFFFAOYSA-N
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Description

6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate, also known as 6-t-Bu-3-Et-2-Amino-7,8-Dihydro-1,6-Naphthyridine-3,6(5H)-Dicarboxylate, is a synthetic compound with potential applications in biochemistry and pharmaceutical research. This compound has been studied for its ability to inhibit certain enzymes, and has been the subject of numerous studies in recent years. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Characterization

  • 6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate has been synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to form Schiff base compounds. These compounds have been characterized using FTIR, 1H, and 13C NMR spectroscopic methods. X-ray crystallographic analysis has been used to determine their crystal and molecular structures, revealing intramolecular hydrogen bonding in some of the compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Catalysis and Synthesis of Heterocycles

  • A study demonstrated the use of this compound in the synthesis of fused tetracyclic heterocycles under catalyst-free conditions. The process involved a three-component reaction between an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate, resulting in high yields of various naphthyridine derivatives (Li, Mu, Li, Liu, & Wang, 2013).

Fluorescence Sensing

  • The compound has been used in the synthesis of a highly fluorescent scandium complex for enantioselective sensing of chiral amino alcohols. This involves the use of a fluorescence ligand displacement assay for accurate measurements of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Antibacterial Activity

  • Research on derivatives of this compound includes their synthesis and evaluation for in vitro and in vivo antibacterial activities. Certain derivatives have been found to have promising antibacterial properties, leading to their consideration as therapeutic agents (Bouzard et al., 1992).

Potential in Medicinal Chemistry

  • The compound's derivatives have been studied for their cytotoxicity and TOP1-targeting activity, indicating its potential application in medicinal chemistry. These studies assess the compatibility of various substituents on the compound with biological activity, particularly in relation to cytotoxicity and enzyme targeting (Sharma et al., 2009).

properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 2-amino-7,8-dihydro-5H-1,6-naphthyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-5-22-14(20)11-8-10-9-19(15(21)23-16(2,3)4)7-6-12(10)18-13(11)17/h8H,5-7,9H2,1-4H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEBXCMDAUWEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2CCN(CC2=C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate
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6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate
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6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate
Reactant of Route 6
6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate

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